N-benzyl-2-[2-[(2-morpholin-4-yl-2-oxoethyl)amino]-2-oxoethoxy]acetamide
Description
N-benzyl-2-[2-[(2-morpholin-4-yl-2-oxoethyl)amino]-2-oxoethoxy]acetamide: is a complex organic compound with a molecular formula of C15H23N3O2 and a molecular weight of 277.36202 g/mol
Properties
IUPAC Name |
N-benzyl-2-[2-[(2-morpholin-4-yl-2-oxoethyl)amino]-2-oxoethoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c21-15(18-10-14-4-2-1-3-5-14)12-25-13-16(22)19-11-17(23)20-6-8-24-9-7-20/h1-5H,6-13H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDUTXMCTHFPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CNC(=O)COCC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-[2-[(2-morpholin-4-yl-2-oxoethyl)amino]-2-oxoethoxy]acetamide typically involves multiple steps. One common method includes the reaction of benzylamine with 2-chloro-N-(2-morpholin-4-yl-2-oxoethyl)acetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-[2-[(2-morpholin-4-yl-2-oxoethyl)amino]-2-oxoethoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products:
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzyl or morpholine derivatives.
Scientific Research Applications
N-benzyl-2-[2-[(2-morpholin-4-yl-2-oxoethyl)amino]-2-oxoethoxy]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities. It may act as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of N-benzyl-2-[2-[(2-morpholin-4-yl-2-oxoethyl)amino]-2-oxoethoxy]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, triggering signaling pathways that result in therapeutic outcomes .
Comparison with Similar Compounds
- N-benzyl-2-(4-morpholinyl)acetamide
- N-benzyl-2-(morpholin-4-yl)ethylamine
- N-benzyl-2-(morpholin-4-yl)ethanol
Comparison: N-benzyl-2-[2-[(2-morpholin-4-yl-2-oxoethyl)amino]-2-oxoethoxy]acetamide is unique due to its specific structural features, such as the presence of both a morpholine ring and an acetamide group. This combination imparts distinct physicochemical properties and biological activities compared to similar compounds. For instance, the additional oxo groups in the compound may enhance its binding affinity to certain molecular targets, making it more effective in specific applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
